molecular formula C12H9Cl2NO3 B13685655 Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B13685655
M. Wt: 286.11 g/mol
InChI Key: YVNLWGMSYJOPTN-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an isoxazole ring substituted with a methyl group and a carboxylate ester, along with a dichlorophenyl group. Its distinct structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dichlorobenzonitrile with methyl acetoacetate in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often involve heating and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle regulation, thereby exerting anticancer activity .

Comparison with Similar Compounds

    2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but different core structure.

    Methyl 2-(2,3-Dichlorophenyl)Acetate: Another compound with a dichlorophenyl group but different functional groups.

Uniqueness: Methyl 3-(2,3-dichlorophenyl)-5-methylisoxazole-4-carboxylate is unique due to its isoxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-(2,3-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-6-9(12(16)17-2)11(15-18-6)7-4-3-5-8(13)10(7)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNLWGMSYJOPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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